molecular formula C17H26N2O2 B2601149 Tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate CAS No. 1383682-59-4

Tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate

Cat. No.: B2601149
CAS No.: 1383682-59-4
M. Wt: 290.407
InChI Key: FYWQDSKSFFKCHX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H26N2O2 . It is a 4-aryl piperidine and is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(N(CC1)CCC1C(C=C2)=CC=C2CN)OC(C)(C)C . This indicates that the compound contains a piperidine ring attached to a phenyl ring via a carbon atom, and an amino group is attached to the phenyl ring. The piperidine nitrogen is bonded to a carbonyl group, which is further bonded to a tert-butyl group via an oxygen atom .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 290.41 . The melting point is between 128-129°C .

Scientific Research Applications

Synthetic Routes and Industrial Applications

Tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate is implicated in the synthesis of complex molecules, exemplified by its role in the production of Vandetanib, a therapeutic agent. In one instance, researchers outlined various synthetic routes for Vandetanib, highlighting the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate in a series of reactions leading to the title compound. This process was noted for its industrial scalability, providing a more efficient and commercially viable method for producing such compounds (W. Mi, 2015).

Role in Heterocyclic Compound Synthesis

Another key application lies in the synthesis of heterocyclic compounds, particularly N-heterocycles, which are critical in pharmaceutical development. Tert-butanesulfinamide, a compound related to the target molecule, has been extensively used in stereoselective synthesis, providing a pathway to various piperidines, pyrrolidines, and azetidines. These compounds are fundamental structural motifs in numerous natural products and drugs, illustrating the broad applicability of tert-butyl derivatives in medicinal chemistry (R. Philip et al., 2020).

Environmental and Toxicological Considerations

In addition to direct pharmaceutical applications, compounds containing the tert-butyl group have been studied for their environmental presence, fate, and potential toxicological effects. For example, synthetic phenolic antioxidants (SPAs), which share structural similarities with the tert-butyl group, have been extensively reviewed for their environmental occurrence and human exposure. This research underlines the necessity of understanding the environmental behavior of such compounds, alongside their beneficial applications, to mitigate potential adverse effects (Runzeng Liu & S. Mabury, 2020).

Contribution to Receptor Binding Affinity

The study of arylcycloalkylamines, which include this compound derivatives, has shown their significance in modulating receptor binding affinity, particularly D(2)-like receptors. This research highlights the importance of arylalkyl substituents in enhancing the potency and selectivity of compounds targeting these receptors, which is crucial for the development of antipsychotic agents (D. Sikazwe et al., 2009).

Mechanism of Action

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-12-11-14(5-6-15(12)18)13-7-9-19(10-8-13)16(20)21-17(2,3)4/h5-6,11,13H,7-10,18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWQDSKSFFKCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of tert-butyl 4-(4-(((benzyloxy)carbonyl)amino)-3-methylphenyl)-5,6-dihydropyridine-1(2H)-carboxylate (I52) (798 mg, 2.49 mmol) and 10% Pd/C (250 mg) in MeOH (50 mL) was stirred under hydrogen (1 atm) for 16 hours at room temperature. The resulting mixture was filtered through celite, washing with MeOH, then the volatiles were removed by evaporation under reduced pressure to give the title compound (I53) (550 mg, 76%) as a purple/brown liquid; 1H NMR (400 MHz, CDCl3) δ 6.95 (d, J=6.7 Hz, 3H), 4.22 (s, 2H), 2.77 (s, 2H), 2.54 (s, 1H), 2.29 (s, 3H), 1.77 (d, J=12.7 Hz, 2H), 1.56 (dd, J=12.6, 3.7 Hz, 9H), 1.47 (s, 9H). LCMS Method C rt: 5.09 min; m/z 235.1 [M-tBu+2]+, 191.2 [M-Boc+2]+.
Name
tert-butyl 4-(4-(((benzyloxy)carbonyl)amino)-3-methylphenyl)-5,6-dihydropyridine-1(2H)-carboxylate
Quantity
798 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One
Yield
76%

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